N-benzyl-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a benzyl group, a methylphenyl group, and a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-benzyl-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
N-benzyl-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. Its benzyl and methylphenyl groups, along with the benzothieno pyrimidine core, provide a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C26H25N3O2S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N3O2S2/c1-17-8-7-11-19(14-17)29-25(31)23-20-12-5-6-13-21(20)33-24(23)28-26(29)32-16-22(30)27-15-18-9-3-2-4-10-18/h2-4,7-11,14H,5-6,12-13,15-16H2,1H3,(H,27,30) |
InChI Key |
HPJQQXZYVKMMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NCC4=CC=CC=C4)SC5=C3CCCC5 |
Origin of Product |
United States |
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